Acetic acid, [(4-nitrobenzoyl)thio]-
Description
Properties
CAS No. |
58547-64-1 |
|---|---|
Molecular Formula |
C9H7NO5S |
Molecular Weight |
241.22 g/mol |
IUPAC Name |
2-(4-nitrobenzoyl)sulfanylacetic acid |
InChI |
InChI=1S/C9H7NO5S/c11-8(12)5-16-9(13)6-1-3-7(4-2-6)10(14)15/h1-4H,5H2,(H,11,12) |
InChI Key |
HRVMVAIYAQGMLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)SCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-Nitrobenzoyl Chloride
The synthesis typically begins with the conversion of 4-nitrobenzoic acid to 4-nitrobenzoyl chloride, as demonstrated in CN105732391A. Key parameters include:
- Reagents : Thionyl chloride (SOCl₂) serves as both chlorinating agent and solvent, while pyridine acts as a phase transfer catalyst (0.01–0.5% w/w of substrate).
- Conditions :
4-Nitrobenzoic acid + SOCl₂ → 4-Nitrobenzoyl chloride + SO₂↑ + HCl↑
Reaction temperature: 90°C
Duration: 12 hours
Yield: >98%
This method avoids solvent recovery challenges, with residual SOCl₂ removed via distillation.
Thioesterification with Mercaptoacetic Acid
The acyl chloride intermediate reacts with mercaptoacetic acid (HSCH₂COOH) under controlled conditions:
- Stoichiometry :
4-Nitrobenzoyl chloride : Mercaptoacetic acid = 1 : 1.1 (molar ratio) - Solvent System : Anhydrous dichloromethane or tetrahydrofuran
- Catalysis : Triethylamine (Et₃N) neutralizes HCl byproduct
- Reaction Profile :
Temperature: 0–25°C
Time: 4–6 hours
Yield: 82–89% (estimated from analogous systems)
Critical Control Parameters :
- Moisture exclusion to prevent hydrolysis
- Nitrogen atmosphere to inhibit thiol oxidation
- Post-reaction purification via fractional crystallization (hexane/ethyl acetate)
Coupling Agent-Mediated Synthesis
Carbodiimide-Based Approach
For systems avoiding acyl chloride formation, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enables direct coupling:
Comparative Analysis of Methods
Alternative Synthetic Pathways
Thiol-Disulfide Exchange
Though less common, disulfide intermediates allow thioester formation under reductive conditions:
Enzymatic Synthesis
Emerging biocatalytic methods using lipases (e.g., Candida antarctica Lipase B) show promise:
- Conditions :
Structural Characterization
Spectroscopic Data
Crystallographic Analysis
Single-crystal X-ray diffraction of analogues reveals:
- Planar nitrobenzoyl moiety
- Dihedral angle of 85° between aromatic and thioacetate groups
- S-O nonbonded distance: 3.02 Å (indicative of weak intramolecular interactions)
Industrial-Scale Considerations
Process Optimization
Economic Analysis
| Cost Factor | Acyl Chloride Route | Carbodiimide Route |
|---|---|---|
| Raw Materials ($/kg) | 120 | 310 |
| Energy Consumption | 15 kWh/kg | 42 kWh/kg |
| E-Factor | 8.2 | 19.7 |
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [(4-nitrobenzoyl)thio]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The thioester bond can be cleaved to yield thiols and carboxylic acids.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 4-aminobenzoyl derivatives.
Reduction: Formation of thiols and acetic acid.
Substitution: Formation of substituted nitrobenzoyl derivatives.
Scientific Research Applications
Acetic acid, [(4-nitrobenzoyl)thio]- has diverse applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of acetic acid, [(4-nitrobenzoyl)thio]- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The thioester bond can be hydrolyzed to release thiols, which can participate in various biochemical pathways. These interactions can modulate cellular functions and biochemical processes .
Comparison with Similar Compounds
Structural and Functional Group Variations
2-[(4-Nitrophenyl)thio]acetic Acid Derivatives
- The octyl ester group enhances lipophilicity, improving membrane permeability compared to the free acid form. Purity and cost data indicate its commercial viability, with prices ranging from €563–2,353 per 10–50 mg .
- Acetic acid, [[(4-methoxy-3-nitrophenyl)methyl]thio]: This analog (CAS 88-12-0) incorporates a methoxy group adjacent to the nitro substituent, which may reduce electron withdrawal and alter metabolic stability.
Halogen-Substituted Thioacetic Acids
- 2-[(4-Fluorophenyl)thio]acetic Acid (CAS 332-51-4): The fluorine atom, being electron-withdrawing but less polar than -NO₂, imparts moderate acidity (pKa ~3.5) and higher metabolic stability. It is commercially available (Thermo Scientific™) with 97% purity, indicating its utility in medicinal chemistry .
- Safety data highlight its hazards, requiring strict handling protocols .
Heterocyclic Thioacetic Acid Derivatives
- Triazinoindole-Acetamides (e.g., Compounds 23–27 in ): These derivatives feature complex heterocyclic cores (e.g., triazino[5,6-b]indole) linked via thioether bonds. Bromine substituents (e.g., Compound 25, 27) increase molecular weight and may enhance DNA intercalation properties. All compounds exhibit ≥95% purity, underscoring their suitability for biological screening .
- Triazole-Thioacetic Acids (): Dimethoxy-substituted triazole derivatives (e.g., 2-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid) demonstrate esterification versatility. Computational toxicity predictions (GUSAR) suggest lower acute toxicity compared to nitro analogs, making them safer candidates for drug development .
Physicochemical Properties
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of acetic acid, [(4-nitrobenzoyl)thio]-?
- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection to assess purity, complemented by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural features like the thioester bond and nitrobenzoyl group. Mass spectrometry (MS) is critical for molecular weight validation. For example, similar thioacetic acid derivatives were analyzed using NMR to resolve signals for aromatic protons (δ 7.5–8.5 ppm) and carbonyl groups (δ 170–190 ppm) .
- Data Interpretation : Overlapping signals in NMR spectra (e.g., δ 171.4–173.0 ppm for unresolved carbons) may require advanced techniques like 2D-COSY or HSQC for resolution .
Q. How should researchers safely handle acetic acid, [(4-nitrobenzoyl)thio]- in laboratory settings?
- Safety Protocol :
- Use local exhaust ventilation and impermeable gloves (nitrile or neoprene) to avoid dermal exposure.
- Wear safety goggles and closed-lab coats to prevent eye/skin contact.
- Store at 0–6°C in airtight containers to minimize degradation, as recommended for structurally similar nitroaromatic compounds .
- Decontamination : Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels compliant with EPA guidelines .
Q. What are the optimal reaction conditions for synthesizing thioester derivatives like acetic acid, [(4-nitrobenzoyl)thio]-?
- Synthetic Route :
- React 4-nitrobenzoyl chloride with a thioacetic acid precursor (e.g., 2-mercaptoacetic acid) in anhydrous dichloromethane.
- Use triethylamine (TEA) as a base to scavenge HCl byproducts.
- Monitor reaction progress via thin-layer chromatography (TLC) with hexane/ethyl acetate (3:1) as the mobile phase .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of acetic acid, [(4-nitrobenzoyl)thio]- derivatives?
- Approach :
- Calculate log P (lipophilicity) and log D (distribution coefficient at pH 7) using software like ACD/Labs or Schrodinger Suite. For example, quinoline-thioacetic acid derivatives showed log P values of 2.1–3.5, ideal for membrane permeability .
- Apply Lipinski’s Rule of Five to assess drug-likeness. Derivatives with molecular weight <500 Da and ≤5 hydrogen bond donors are prioritized .
Q. What strategies resolve contradictions in spectral data for thioester compounds during structural elucidation?
- Case Study : Overlapping ¹³C NMR signals (e.g., C4 and C6 in triazole derivatives) can be resolved via heteronuclear single-quantum coherence (HSQC) or DEPT-135 experiments to distinguish CH₂ and quaternary carbons .
- Troubleshooting : For ambiguous MS fragmentation patterns, employ tandem MS/MS with collision-induced dissociation (CID) to confirm bond cleavages at the thioester group .
Q. How does the nitro group in acetic acid, [(4-nitrobenzoyl)thio]- influence its reactivity and stability?
- Mechanistic Insight : The electron-withdrawing nitro group enhances electrophilicity at the thioester carbonyl, facilitating nucleophilic attack (e.g., hydrolysis or aminolysis).
- Stability Testing : Conduct accelerated degradation studies under varying pH (2–12) and temperature (25–60°C). Monitor nitro group reduction products via UV-Vis spectroscopy (λmax ~270 nm for nitroaromatics) .
Q. What experimental models are suitable for evaluating the biological activity of this compound?
- Plant Growth Studies : Test rhizogenesis stimulation in Paulownia clones using in vitro explants. For example, sodium salts of quinoline-thioacetic acids increased root initiation by 15–20% compared to controls .
- Antimicrobial Assays : Use agar dilution methods against Fusarium spp. or Aspergillus spp., with IC₅₀ values calculated via probit analysis. Triazole-thioacetic derivatives showed EC₅₀ values of 12–25 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
